REACTION_CXSMILES
|
[CH3:1][NH2:2].Cl[CH2:4][C:5]1[N:6]=[C:7]([CH:10]([CH3:12])[CH3:11])[O:8][CH:9]=1>O1CCOCC1.O>[CH:10]([C:7]1[O:8][CH:9]=[C:5]([CH2:4][NH:2][CH3:1])[N:6]=1)([CH3:12])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
ClCC=1N=C(OC1)C(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring for 45 min at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volume was reduced to ca. 50 mL by rotary evaporation in vacuo, and NaCl
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous was extracted with CHCl3 (4×100 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting brown liquid was chromatographed on a 200 g SiO2 flash column with 2% iPrNH2 /CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo of the product-containing fractions
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1OC=C(N1)CNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0187 mol | |
AMOUNT: MASS | 2.89 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |